6-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine
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Overview
Description
6-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which imparts unique chemical and physical properties. Imidazo[1,2-a]pyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridines with α-bromoketones. One efficient method is the solvent- and catalyst-free synthesis under microwave irradiation. This method provides high yields and is environmentally benign . The reaction conditions involve heating the reactants in a microwave reactor, which significantly reduces the reaction time and improves the overall efficiency.
Industrial Production Methods
Industrial production of imidazo[1,2-a]pyridines, including this compound, often employs continuous flow reactors to ensure consistent product quality and scalability. These methods utilize similar reaction conditions as laboratory-scale syntheses but are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
6-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its therapeutic potential in treating diseases such as tuberculosis and cancer.
Mechanism of Action
The mechanism of action of 6-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, making it effective against multidrug-resistant tuberculosis . The trifluoromethyl group enhances its binding affinity to the target enzymes, thereby increasing its potency.
Comparison with Similar Compounds
Similar Compounds
2-Phenylimidazo[1,2-a]pyridine: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
6-Chloro-2-ethylimidazo[1,2-a]pyridine: Contains a chloro group instead of a trifluoromethyl group, which affects its reactivity and applications.
Uniqueness
6-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine is unique due to the presence of the trifluoromethyl group, which imparts enhanced chemical stability, lipophilicity, and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C15H11F3N2 |
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Molecular Weight |
276.26 g/mol |
IUPAC Name |
6-methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C15H11F3N2/c1-10-5-6-14-19-13(9-20(14)8-10)11-3-2-4-12(7-11)15(16,17)18/h2-9H,1H3 |
InChI Key |
BPJHPQCFZCKBNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)C3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
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